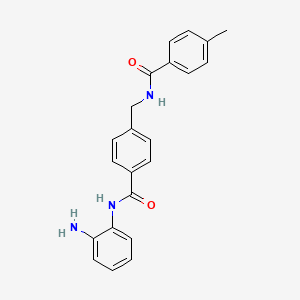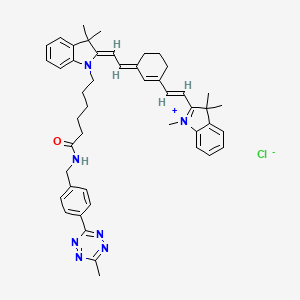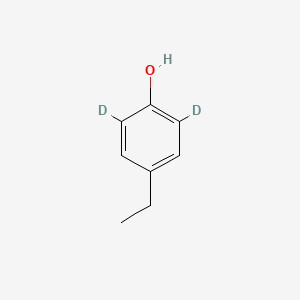
Hdac-IN-72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-72 is a histone deacetylase inhibitor that has garnered significant interest in the field of epigenetics and cancer research. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound can promote a more relaxed chromatin structure, thereby enhancing gene expression and potentially reversing aberrant gene silencing associated with various diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-72 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex multi-step synthesis. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac-IN-72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often require controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-72 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in treating cancers, neurodegenerative diseases, and other conditions associated with aberrant gene expression
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Wirkmechanismus
Hdac-IN-72 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves the disruption of corepressor complexes and the modulation of transcription factor activity .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-72 is often compared with other histone deacetylase inhibitors, such as:
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-10-17(11-7-15)21(26)24-14-16-8-12-18(13-9-16)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
YPFBPJNKEOTEHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)




